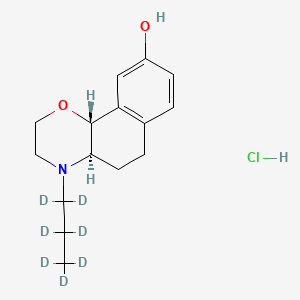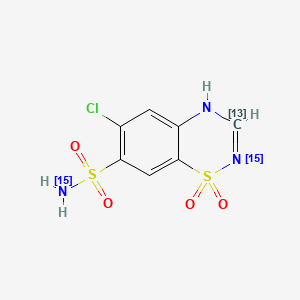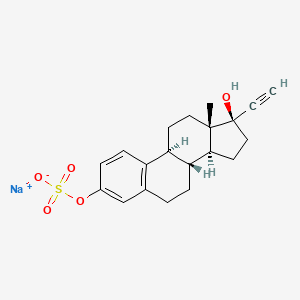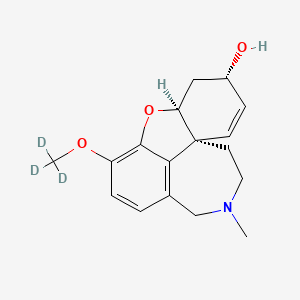
Epi-galanthamine-O-methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-galanthamine-O-methyl-d3: is a deuterium-labeled derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily known for its role as a selective inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The deuterium labeling in this compound enhances its stability and allows for more precise analytical measurements in scientific research .
Mechanism of Action
Target of Action
Epi-galanthamine-O-methyl-d3 is a deuterium-labeled selective inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially improving memory and cognition. On a cellular level, the compound may also inhibit ion channels and protein interactions .
Biochemical Analysis
Biochemical Properties
Epi-galanthamine-O-methyl-d3 interacts with acetylcholinesterase, an enzyme crucial in nerve function . The nature of this interaction is inhibitory, meaning this compound prevents acetylcholinesterase from performing its usual function .
Cellular Effects
The inhibition of acetylcholinesterase by this compound can have significant effects on cellular processes. Acetylcholinesterase plays a key role in nerve signal transmission, and its inhibition can influence cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. By binding to this enzyme, this compound inhibits its activity, which can lead to changes in nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available precursors. The key steps include:
Intramolecular Alkylation: This step involves the formation of a phenol derivative, which is then subjected to intramolecular alkylation to form the core structure of the compound.
Deuterium Labeling:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the phenol derivative.
Deuterium Exchange: Industrial deuterium exchange processes to incorporate deuterium atoms.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Epi-galanthamine-O-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Epi-galanthamine-O-methyl-d3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Galanthamine: The parent compound, also an acetylcholinesterase inhibitor.
Galanthamine-O-methyl-d3: Another deuterium-labeled derivative with similar properties.
Homolycorine: A structurally related alkaloid with different biological activities.
Uniqueness: Epi-galanthamine-O-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-FDGFTHSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
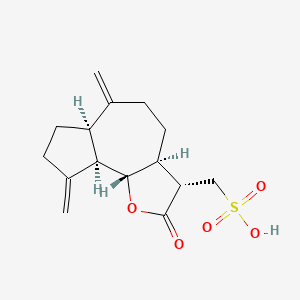
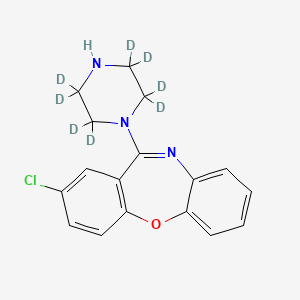
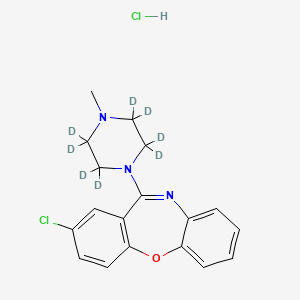
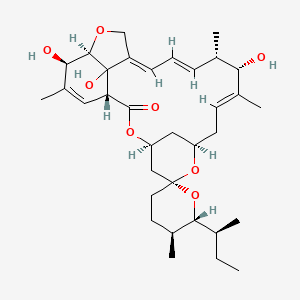
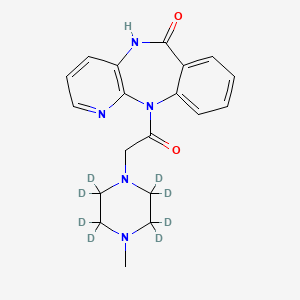
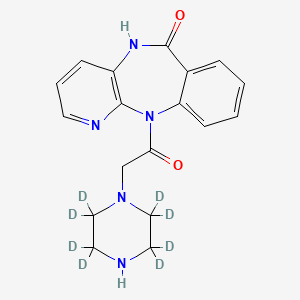
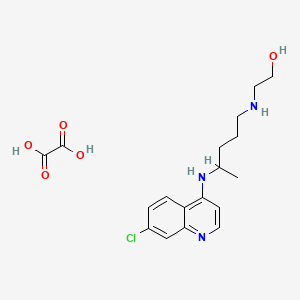

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
